Propylthio vs. Methylthio Substituent: Computed Lipophilicity and Molecular Property Differentiation
The target compound (CAS 393572-75-3) incorporates an n-propylthio group at the 5-position of the 1,3,4-thiadiazole ring, distinguishing it from the closest commercially available analog, the methylthio derivative (CAS 393572-74-2). The propylthio chain (C3H7S-) adds two additional methylene units compared to the methylthio group (CH3S-), which increases the computed XLogP3-AA from approximately 1.4 (methylthio analog) to 2.0 (propylthio analog) and the molecular weight from ~414.5 to 428.6 g/mol [1][2]. The TPSA remains constant at 163 Ų for both compounds, as the difference lies in the non-polar thioether substituent [1]. This lipophilicity shift predicts enhanced membrane permeability for the propylthio compound, which may be relevant for cell-based assays requiring intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; MW = 428.6 g/mol; TPSA = 163 Ų |
| Comparator Or Baseline | Methylthio analog (CAS 393572-74-2): XLogP3-AA ≈ 1.4; MW ≈ 414.5 g/mol; TPSA = 163 Ų |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6; ΔMW ≈ +14.1 g/mol; TPSA unchanged |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
Procurement decisions for cell-permeable tool compounds should account for lipophilicity differences that affect passive membrane permeability; the propylthio variant may offer distinct pharmacokinetic behavior compared to the methylthio analog in cellular assays.
- [1] PubChem Compound Summary for CID 16825041, 4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide. Computed Properties section. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 393572-74-2). National Center for Biotechnology Information. View Source
